3-(2-Fluorophenyl)sulfanylpropanoate
Description
3-(2-Fluorophenyl)sulfanylpropanoate is an organic compound with the molecular formula C9H9FO2S It is characterized by the presence of a fluorophenyl group attached to a sulfanylpropanoate moiety
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXZLIXJBBIGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FO2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427924 | |
| Record name | 3-(2-fluorophenyl)sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21243-09-4 | |
| Record name | 3-(2-fluorophenyl)sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)sulfanylpropanoate typically involves the reaction of 2-fluorothiophenol with 3-bromopropanoic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-fluorothiophenol attacks the electrophilic carbon of the bromopropanoic acid, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoate moiety can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
3-(2-Fluorophenyl)sulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)sulfanylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the sulfanylpropanoate moiety may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)sulfanylpropanoate
- 3-(2-Bromophenyl)sulfanylpropanoate
- 3-(2-Methylphenyl)sulfanylpropanoate
Uniqueness
3-(2-Fluorophenyl)sulfanylpropanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications .
Biological Activity
3-(2-Fluorophenyl)sulfanylpropanoate, with the chemical formula C9H9FO2S, is a compound of interest due to its unique structural features, particularly the presence of a fluorine atom. This element can significantly influence its chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and biological research.
Chemical Structure and Synthesis
The compound consists of a sulfanylpropanoate moiety attached to a 2-fluorophenyl group. The synthesis typically involves the nucleophilic substitution reaction between 2-fluorothiophenol and 3-bromopropanoic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as the base. This reaction pathway highlights its potential as a building block for more complex organic molecules.
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate enzyme activities, particularly those involved in neurotransmission and inflammation pathways:
- Inhibition of Cholinesterases : Similar compounds have demonstrated inhibitory effects on cholinesterases, enzymes critical for neurotransmission. This inhibition could enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.
- Lipoxygenase Inhibition : The compound may also act as a lipoxygenase inhibitor, which can reduce inflammation and allergic responses by preventing the metabolism of certain fatty acids.
Antibacterial Effects
Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing notable inhibition of biofilm growth in Bacillus subtilis and Escherichia coli . This activity suggests potential applications in developing antibacterial agents.
Case Studies
- Neuroprotection : In studies involving neuroprotective agents, compounds similar to this compound have been shown to activate the Nrf2 pathway, which enhances the expression of cytoprotective genes. This activation has been linked to improved outcomes in models of cerebral ischemia and traumatic brain injury .
- Inflammatory Response : Another case study highlighted the compound's role in modulating inflammatory responses. By inhibiting lipoxygenase activity, it was observed to reduce markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-(2-Chlorophenyl)sulfanylpropanoate | Moderate antibacterial properties | Chlorine atom impacts solubility |
| 3-(2-Bromophenyl)sulfanylpropanoate | Antifungal activity | Bromine enhances reactivity |
| This compound | Significant antibacterial & neuroprotective effects | Fluorine enhances binding affinity |
The presence of fluorine in this compound enhances its stability and lipophilicity compared to its analogs, potentially leading to improved biological interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
